Hydroxy-3-endo-bornanone-2

Description

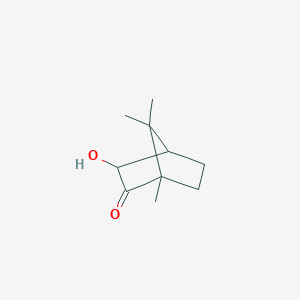

Hydroxy-3-endo-bornanone-2 (hereafter referred to as Compound 2) is a bicyclic monoterpene derivative characterized by a hydroxyl group at the C-11 position and a ketone functionality within its bornane skeleton. Based on structural analysis from , its molecular formula is inferred to be C${10}$H${16}$N$2$O$2$, derived from the comparison with its methoxylated analog, hyalanone C (Compound 3; C${11}$H${18}$N$2$O$2$). Key structural features include:

- A hydroxyl group at C-11, confirmed via HMBC correlations (Figure 5 in ).

- An R-configuration at C-11, validated by experimental electronic circular dichroism (ECD) curves .

Compound 2 is likely a natural product, isolated alongside structurally related derivatives such as hyalanone C. Its synthesis and isolation methods remain unspecified in the provided evidence, though its characterization relies heavily on 1D NMR and HRESIMS data .

Properties

CAS No. |

10373-81-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3 |

InChI Key |

AXMKZEOEXSKFJI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2O)C)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hyalanone C (Compound 3)

The most direct structural analog to Compound 2 is hyalanone C (Compound 3), which differs solely by the substitution of the hydroxyl group at C-11 with a methoxyl group. Key comparative data include:

Key Findings :

- The methoxyl group in Compound 3 introduces distinct NMR shifts (δ$H$ 3.22, δ$C$ 55.9) compared to the hydroxyl group in Compound 2, which likely exhibits broad or exchangeable proton signals.

- Despite the substituent difference, both compounds share the same R-configuration at C-11, confirmed by overlapping ECD curves (Figure 6 in ) .

- HMBC correlations (e.g., from 11-OMe to C-11 in Compound 3) were critical in distinguishing the two structures .

3-Hydroxy-2-hexanone ()

While 3-Hydroxy-2-hexanone (C$6$H${12}$O$_2$) shares functional groups (hydroxyl and ketone) with Compound 2, its linear aliphatic structure contrasts sharply with the bicyclic bornane framework of Compound 2. This difference impacts physicochemical properties such as boiling point, solubility, and stereochemical complexity.

Drospirenone/Ethinyl Estradiol Derivatives ()

Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related analogs feature aromatic or heteroaromatic systems (e.g., thiophene, naphthalene) absent in Compound 2. These differences highlight the structural uniqueness of bornanone derivatives compared to steroid-based or aryl-substituted molecules.

Research Implications and Data Gaps

- Spectroscopic Differentiation : The substitution of hydroxyl with methoxyl groups provides a model for studying how functional groups influence NMR and ECD profiles in bicyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.